molecular formula C14H18Cl2N2O3S B13755184 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt CAS No. 63175-96-2

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt

Cat. No.: B13755184
CAS No.: 63175-96-2
M. Wt: 365.3 g/mol
InChI Key: RMGCGNFGAHQWEQ-UHFFFAOYSA-N
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Description

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt is a complex organic compound with the molecular formula C14H18Cl2N2O3S. This compound is characterized by its benzimidazolium core, which is substituted with various functional groups, including dichloro, ethyl, methyl, and sulfobutyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt typically involves multi-step organic reactionsThe final step involves the addition of the sulfobutyl group, which is achieved through sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted benzimidazolium salts .

Scientific Research Applications

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dichloro and sulfobutyl groups enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt
  • 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, outer salt
  • 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, free base

Uniqueness

The unique combination of functional groups in 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfobutyl)-, inner salt imparts distinct chemical and physical properties that differentiate it from similar compounds. Its enhanced solubility, stability, and reactivity make it particularly valuable in various applications .

Properties

CAS No.

63175-96-2

Molecular Formula

C14H18Cl2N2O3S

Molecular Weight

365.3 g/mol

IUPAC Name

4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-2-sulfonate

InChI

InChI=1S/C14H18Cl2N2O3S/c1-4-17-10(3)18(6-5-9(2)22(19,20)21)14-8-12(16)11(15)7-13(14)17/h7-9H,4-6H2,1-3H3

InChI Key

RMGCGNFGAHQWEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCC(C)S(=O)(=O)[O-])C

Origin of Product

United States

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